molecular formula C33H40N2O12 B12296917 3,5,12-Trihydroxy-3-(hydroxyacetyl)-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 2,3,6-trideoxy-3-(leucylamino)hexopyranoside

3,5,12-Trihydroxy-3-(hydroxyacetyl)-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 2,3,6-trideoxy-3-(leucylamino)hexopyranoside

Cat. No.: B12296917
M. Wt: 656.7 g/mol
InChI Key: HROXIDVVXKDCBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Leurubicin, also known as N-Leucyldoxorubicin, is a semisynthetic anthracycline glycoside antibiotic. It is derived from doxorubicin and is primarily investigated for its potential as an antitumor agent. This compound is known for its ability to inhibit DNA topoisomerase II, making it a promising candidate in cancer chemotherapy .

Preparation Methods

Synthetic Routes and Reaction Conditions: Leurubicin is synthesized through the modification of doxorubicin. The process involves the acylation of doxorubicin with leucine, resulting in the formation of N-Leucyldoxorubicin. The reaction typically requires the use of coupling agents and protective groups to ensure the selective acylation of the amino group on doxorubicin .

Industrial Production Methods: Industrial production of Leurubicin follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time to ensure the efficient conversion of doxorubicin to Leurubicin .

Chemical Reactions Analysis

Types of Reactions: Leurubicin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

    Chemistry: Used as a model compound to study the reactivity of anthracycline derivatives.

    Biology: Investigated for its effects on cellular processes, including DNA replication and repair.

    Medicine: Primarily studied for its antitumor activity, particularly in the treatment of hematologic neoplasms and solid tumors.

Mechanism of Action

Leurubicin exerts its effects by inhibiting DNA topoisomerase II, an enzyme crucial for DNA replication and repair. By binding to the enzyme-DNA complex, Leurubicin stabilizes the transient break in the DNA strand, preventing the re-ligation of the DNA and ultimately leading to cell death. This mechanism is particularly effective against rapidly dividing cancer cells .

Comparison with Similar Compounds

Leurubicin is compared with other anthracycline derivatives such as:

Leurubicin stands out due to its unique leucine modification, which enhances its antitumor activity while potentially reducing side effects .

Properties

Molecular Formula

C33H40N2O12

Molecular Weight

656.7 g/mol

IUPAC Name

2-amino-N-[3-hydroxy-2-methyl-6-[[3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]-4-methylpentanamide

InChI

InChI=1S/C33H40N2O12/c1-13(2)8-17(34)32(43)35-18-9-22(46-14(3)27(18)38)47-20-11-33(44,21(37)12-36)10-16-24(20)31(42)26-25(29(16)40)28(39)15-6-5-7-19(45-4)23(15)30(26)41/h5-7,13-14,17-18,20,22,27,36,38,40,42,44H,8-12,34H2,1-4H3,(H,35,43)

InChI Key

HROXIDVVXKDCBD-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)C(CC(C)C)N)O

Origin of Product

United States

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